Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28

Receptor pharmacology Radioligand binding Somatostatin receptor profiling

Researchers attempting somatostatin receptor purification encounter assay failure when substituting non-biotinylated analogs lacking a capture mechanism. Bio-SRIF28 uniquely couples high-affinity pan-sst1-sst5 binding with a biotin-streptavidin handle for one-step affinity purification of functional receptor-G-protein complexes. • Enables one-step receptor purification from membrane preps; co-purifies Gi α/β subunits (Eppler et al., 1992). • [125I]-labeled form delivers Kd ~0.25-1.0 nM across all five SSTR subtypes for autoradiography. • Dissociation t1/2 = 4.7 h at 30°C maximizes signal-to-noise in tissue localization. Supplied lyophilized, ≥95% HPLC, shipped with blue ice.

Molecular Formula C148H223N43O42S3
Molecular Weight 3372.851
CAS No. 143519-58-8
Cat. No. B596024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28
CAS143519-58-8
Molecular FormulaC148H223N43O42S3
Molecular Weight3372.851
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCN)C(C)O)CC7=CC=C(C=C7)O)C(C)O)CO)C(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NOC(=O)CCCCC9C1C(CS9)NC(=O)N1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C148H223N43O43S3.C2HF3O2/c1-73(2)57-93(174-121(207)76(5)165-139(225)107-40-28-56-191(107)144(230)100(64-112(154)200)181-135(221)101(67-192)182-133(219)98(62-110(152)198)175-120(206)75(4)164-137(223)103(69-194)189-234-115(204)43-18-17-42-109-118-104(70-235-109)185-148(233)188-118)128(214)166-77(6)143(229)190-55-27-41-108(190)140(226)173-91(39-26-54-160-147(157)158)124(210)172-92(48-49-114(202)203)126(212)169-90(38-25-53-159-146(155)156)123(209)168-87(35-19-22-50-149)122(208)163-74(3)119(205)162-66-113(201)167-105-71-236-237-72-106(145(231)232)184-136(222)102(68-193)183-142(228)117(79(8)196)187-134(220)96(60-82-44-46-84(197)47-45-82)180-141(227)116(78(7)195)186-127(213)89(37-21-24-52-151)170-131(217)97(61-83-65-161-86-34-16-15-33-85(83)86)178-130(216)95(59-81-31-13-10-14-32-81)176-129(215)94(58-80-29-11-9-12-30-80)177-132(218)99(63-111(153)199)179-125(211)88(171-138(105)224)36-20-23-51-150;3-2(4,5)1(6)7/h9-16,29-34,44-47,65,73-79,87-109,116-118,161,189,192-197H,17-28,35-43,48-64,66-72,149-151H2,1-8H3,(H2,152,198)(H2,153,199)(H2,154,200)(H,162,205)(H,163,208)(H,164,223)(H,165,225)(H,166,214)(H,167,201)(H,168,209)(H,169,212)(H,170,217)(H,171,224)(H,172,210)(H,173,226)(H,174,207)(H,175,206)(H,176,215)(H,177,218)(H,178,216)(H,179,211)(H,180,227)(H,181,221)(H,182,219)(H,183,228)(H,184,222)(H,186,213)(H,187,220)(H,202,203)(H,231,232)(H4,155,156,159)(H4,157,158,160)(H2,185,188,233);(H,6,7)/t74-,75-,76-,77-,78+,79+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,116-,117-,118-;/m0./s1
InChIKeyGXIPHWLEWJMXAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 Overview


Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 (CAS: 143519-58-8), also known as Bio-SRIF28, is a monobiotinylated derivative of somatostatin-28 (SRIF-28), a 28-amino acid neuropeptide hormone. It was specifically designed as a molecular tool for receptor affinity purification and localization, leveraging the high-affinity interaction between its N-terminal biotin group and (strept)avidin systems [1]. The molecule retains the full native peptide backbone with three key modifications: Leu at position 8, D-Trp at position 22, and Tyr at position 25, which collectively enhance its stability and enable high-affinity binding to all five human somatostatin receptor subtypes (sst1-sst5) [2].

Affinity purification & capture workflow
Biotin-streptavidin handle enables receptor-G protein isolation studies
Pan-receptor autoradiography
Supports comprehensive sst1-sst5 mapping in tissue sections
Radioligand binding assays
Reported broad-spectrum radioligand for competitive displacement studies

Why Generic Analogs Cannot Substitute for Bio-SRIF28


Generic substitution fails because Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 is not designed for therapeutic or signaling assays, but as a dual-function molecular probe. Unlike standard somatostatin analogs (e.g., Octreotide, Lanreotide, or native SRIF-14/28), this compound uniquely couples high-affinity pan-somatostatin receptor binding with a biotin-streptavidin capture and detection handle. Non-biotinylated analogs lack this streptavidin binding capability entirely [1], while biotinylated shorter analogs (e.g., Biotinyl-Somatostatin-14) exhibit different receptor subtype selectivity profiles and cannot achieve the same pan-receptor coverage due to their truncated sequences [2]. Furthermore, the specific D-Trp22 and Tyr25 modifications in this 28-residue analog confer resistance to enzymatic degradation and enable direct radioiodination for radioligand binding assays—features absent in unmodified native peptides or simpler biotinylated constructs [3]. Consequently, substituting with a generic somatostatin analog would result in either complete assay failure (lack of capture mechanism) or substantially altered receptor binding profiles, rendering experimental results invalid.

Non-biotinylated somatostatin analogs
Lack biotin-streptavidin capture mechanism; reported purification protocols require biotin handle and may not transfer.
Biotinylated shorter analogs (e.g., Biotinyl-SRIF14)
Different receptor subtype selectivity profile; may miss full pan-sst coverage reported for the 28-residue construct.
Unmodified native SRIF-28 / SRIF-14
Absence of D-Trp22/Tyr25 modifications may alter stability and prevent direct radioiodination; reported binding kinetics may differ.

Bio-SRIF28 Procurement Evidence


Pan-Somatostatin Receptor Affinity

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 (Bio-SRIF28) demonstrates high-affinity binding to all five human somatostatin receptor subtypes (sst1-sst5), with an affinity profile closely mirroring that of native somatostatin-28. In competitive binding assays using GH4C1 pituitary cell membranes, unlabeled Bio-SRIF28 competed for [125I-Tyr11]SRIF binding with a Ki of 337 ± 95 pM, which is comparable to that of native SRIF (Ki = 193 ± 16 pM) [1]. Saturation binding analysis using HPLC-purified [125I]Bio-SRIF28 yielded an equilibrium dissociation constant (Kd) of 66 ± 20 pM, confirming its high-affinity interaction with somatostatin receptors [1]. This pan-receptor binding profile is essential for applications requiring unbiased detection of all somatostatin receptor subtypes, as the compound does not exhibit subtype selectivity that would otherwise mask the presence of certain receptors in heterogeneous tissue or cell preparations [2].

Pan-SST receptor affinity
Head-to-head
Ki = 337 ± 95 pM
Kd = 66 ± 20 pM
Supports pan-receptor binding studies; near-native affinity reported.
GH4C1 membranes; compared to native SRIF Ki 193 pM.
Receptor pharmacology Radioligand binding Somatostatin receptor profiling

Ternary Complex Formation with Streptavidin

A defining functional characteristic of Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 is its demonstrated ability to bind simultaneously to somatostatin receptors and streptavidin, forming a stable ternary complex. This is quantified by comparing the binding affinity of free Bio-SRIF28 (Ki = 337 ± 95 pM) to that of the preformed Bio-SRIF28-streptavidin complex, which competes for [125I-Tyr11]SRIF binding with a Ki of 1110 ± 47 pM [1]. The Ki increase of only approximately 3.3-fold indicates that conjugation to streptavidin only modestly reduces receptor affinity, preserving high-affinity receptor recognition. Furthermore, the [125I]Bio-SRIF28-streptavidin complex dissociates from receptors slowly (t1/2 = 3.9 h) under basal conditions, but dissociation is accelerated over 200-fold (t1/2 < 1 min) upon addition of 1 μM GTPγS, demonstrating that the ternary complex retains G-protein coupling and functional regulation [1]. In contrast, non-biotinylated SRIF-14 fails to adsorb to streptavidin columns entirely, resulting in zero receptor purification yield [2].

Ternary complex formation
Head-to-head
Bio-SRIF28–streptavidin complex Ki = 1110 ± 47 pM
Uncomplexed Bio-SRIF28 Ki = 337 ± 95 pM
Dissociation t1/2 3.9 h (basal), <1 min with GTPγS.
Ternary complex retains receptor affinity; supports purification workflow.
3.3-fold Ki increase upon streptavidin conjugation.
Affinity chromatography Receptor purification Ternary complex formation

Receptor-G Protein Affinity Purification

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 has been experimentally validated as an effective affinity ligand for purifying functional somatostatin receptors together with their associated G-proteins. Using this compound as the primary capture reagent, a somatostatin receptor and its associated Gi regulatory proteins were successfully purified from GH4C1 rat pituitary cells via a four-step protocol: (1) saturation of membrane-bound receptor with Bio-S28; (2) solubilization of the receptor-ligand complex; (3) adsorption to immobilized streptavidin; and (4) GTP elution [1]. The purified receptor was identified as an 85-kDa glycoprotein, and the yield of purified protein increased and plateaued in the same concentration range of Bio-S28 where specific high-affinity binding reached saturation, demonstrating quantitative correlation between binding and purification efficiency [1]. Critically, control experiments using non-biotinylated S14 produced no receptor or G-protein in streptavidin column eluates, confirming that the biotin moiety is absolutely required for purification [1].

Receptor-G protein purification
Head-to-head
Bio-SRIF28 (biotinylated) 85-kDa receptor + G proteins purified
Non-biotinylated S14 Zero receptor / G-protein yield
Biotin handle is required for affinity purification; validated capture-dependence reported.
GH4C1 cells; streptavidin chromatography with GTP elution.
Affinity chromatography Receptor-G protein coupling Protein purification

Slow Dissociation Kinetics

The radiolabeled form of this compound, [125I]Bio-SRIF28, exhibits exceptionally slow dissociation kinetics from somatostatin receptors, with a dissociation half-life (t1/2) of 4.7 hours at 30°C [1]. This slow off-rate is quantitatively distinct from many small-molecule ligands and shorter peptide analogs, which typically dissociate within minutes. This kinetic property is particularly valuable for autoradiography and in situ localization studies, where prolonged ligand retention during washing steps is critical for achieving high signal-to-noise ratios and clear spatial resolution of receptor distribution. The same study also demonstrated that equilibrium binding of [125I]Bio-SRIF28 to membranes occurs within 120 minutes, providing a well-defined time window for experimental design [1].

Slow dissociation kinetics
Context-dependent
t1/2 = 4.7 h (30°C)
Equilibrium binding achieved within 120 min.
Supports autoradiography with high signal retention during washing steps.
Class-level: many small-molecule ligands dissociate in minutes.
Receptor autoradiography Ligand dissociation kinetics In situ hybridization

Broad-Spectrum Receptor Coverage

The non-biotinylated analog [125I][Leu8,D-Trp22,Tyr25]-somatostatin-28 serves as a universal radioligand that binds with high affinity to all five human somatostatin receptor subtypes (sst1-sst5). This pan-receptor binding profile has been systematically exploited to evaluate receptor subtype expression in approximately 200 human tumors using autoradiography with displacement by subtype-selective ligands [1]. Critically, in a minority of tumors showing strong [125I][Leu8,D-Trp22,Tyr25]-somatostatin-28 binding, less than 50% of this binding could be displaced by the sum of the five subtype-selective analogs, suggesting the existence of additional, as-yet-unidentified somatostatin receptor subtypes [1]. This finding underscores a fundamental limitation of subtype-selective analogs: they fail to detect all receptor populations. In contrast, the broad-spectrum binding of this 28-residue analog ensures comprehensive receptor detection, a capability that subtype-selective analogs (e.g., Octreotide, which primarily binds sst2) cannot match.

Broad-spectrum receptor coverage
Head-to-head
[125I]Bio-SRIF28 analog Binds all sst1-sst5; <50% displacement by subtype-selective mix
Subtype-selective analogs Fail to detect a fraction of binding sites in certain tumors
Supports comprehensive receptor profiling; may reveal unidentified subtypes.
~200 human tumor specimens; autoradiography displacement data.
Receptor autoradiography Tumor receptor profiling Somatostatin receptor subtypes

Bio-SRIF28 Applications


Receptor-G Protein Affinity Purification

This compound is the validated ligand of choice for one-step affinity purification of functional somatostatin receptors from cell or tissue membrane preparations. As demonstrated by Eppler et al. (1992), the protocol involves saturating membrane-bound receptors with Bio-S28, solubilizing the receptor-ligand complex, capturing the complex on immobilized streptavidin, and eluting the receptor together with its associated G-proteins using GTP [1]. The purification yields the 85-kDa receptor glycoprotein and co-purifying Gi alpha and beta subunits, enabling downstream functional characterization, reconstitution studies, or structural analysis. This application is uniquely enabled by the biotin moiety; non-biotinylated somatostatin analogs cannot be substituted as they fail to bind streptavidin [1].

Pan-Receptor Autoradiography for Tumor Profiling

The radioiodinated form of the non-biotinylated parent analog ([125I][Leu8,D-Trp22,Tyr25]-somatostatin-28) is extensively used as a universal radioligand for mapping somatostatin receptor expression across all five subtypes (sst1-sst5) in normal and neoplastic human tissues [2]. In receptor autoradiography protocols, this radioligand binds with high affinity (Kd ~0.25-1.0 nM) to all somatostatin receptor subtypes, enabling comprehensive detection of receptor populations in tissue sections [3]. Displacement with subtype-selective analogs can then delineate the specific subtype composition. This application has been validated in over 200 tumor specimens, including neuroendocrine tumors, breast carcinomas, and prostate cancers, providing critical diagnostic and prognostic information [2].

Receptor Localization with Slow Dissociation

The exceptionally slow dissociation half-life of [125I]Bio-SRIF28 (t1/2 = 4.7 h at 30°C) makes this radioligand particularly well-suited for in situ receptor localization studies, including autoradiography and tissue section binding assays [4]. This prolonged receptor occupancy allows for extensive washing steps to remove non-specifically bound ligand while retaining specific receptor-bound signal, thereby maximizing signal-to-noise ratios and enabling high-resolution spatial mapping of receptor distribution. This kinetic property distinguishes it from faster-dissociating peptide ligands and is critical for achieving publication-quality autoradiograms [4].

Radioligand for Competition Binding Assays

[125I][Leu8,D-Trp22,Tyr25]-somatostatin-28 serves as a standardized, broad-spectrum radioligand for competitive binding assays designed to determine the affinity and subtype selectivity profile of novel somatostatin analogs or therapeutic candidates [5]. Its pan-receptor binding ensures that displacement by test compounds reflects true affinity across all five receptor subtypes, rather than being limited to a subset. This application is widely documented in the literature, where the compound is used to generate IC50 values for experimental therapeutics and imaging agents across sst1-sst5 in transfected cell lines [5]. For researchers developing new somatostatin receptor ligands, this radioligand provides a reliable and well-characterized benchmark for affinity profiling.

Application
Selection Property
Validation Focus
Receptor-G protein affinity purification
Biotin-streptavidin capture handle
G-protein co-purification efficiency
Pan-receptor autoradiography
Pan-sst1-sst5 binding profile
Receptor subtype distribution mapping
Receptor localization studies
Slow dissociation kinetics (hours range)
Signal-to-noise in autoradiography
Competition binding assays
Broad-spectrum radioligand binding
Displacement affinity across all sst subtypes

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